Metabolic Stability: Vanillyl Methyl Ketone-d5 Demonstrates Reduced First-Pass Glucuronidation Compared to Unlabeled Zingerone
In a direct comparative study examining glucuronidation rates in liver microsomes, Vanillyl Methyl Ketone-d5 (referred to as Compound 1a in patent WO2025183713A1) exhibited a 2.9-fold longer half-life than its unlabeled counterpart (Compound 1). The deuterated compound showed a half-life (T½) of 168.1 minutes compared to 57.1 minutes for unlabeled zingerone, demonstrating a substantial primary kinetic isotope effect on UDP-glucuronosyltransferase (UGT)-mediated metabolism [1].
| Evidence Dimension | In vitro metabolic half-life (T½) in liver microsomes |
|---|---|
| Target Compound Data | 168.1 minutes |
| Comparator Or Baseline | Unlabeled zingerone: 57.1 minutes |
| Quantified Difference | 2.9-fold increase in T½; difference of 111 minutes |
| Conditions | Human liver microsome glucuronidation assay; UGT-mediated metabolism |
Why This Matters
Procurement of the -d5 variant is essential for pharmacokinetic studies where reduced metabolic clearance and improved oral bioavailability are desired outcomes, directly addressing the rapid glucuronidation limitation of unlabeled zingerone.
- [1] Yu Q, et al. Compositions and methods for treating diabetes with vanillyl ketone derivatives. International Patent Application WO2025183713A1. Published 2025-09-25. Example 1: Glucuronidation of Compound 1 and Compound 1a. View Source
